AKR1C3 Inhibition: 2-Chloro Derivative Demonstrates Sub-Micromolar Potency, Distinguishing It from Non-Chlorinated Analogs
The target compound inhibits human recombinant AKR1C3 with an IC50 of 250 nM [1]. In contrast, a closely related analog lacking the 2-chloro substituent (3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide) exhibits significantly weaker cellular activity, with IC50 values of 6.26 µM and 6.48 µM against cancer cell lines . This represents an approximate 25-fold difference in potency at the enzyme level, highlighting the essential role of the 2-chloro group for optimal target engagement.
| Evidence Dimension | Inhibitory potency against human AKR1C3 |
|---|---|
| Target Compound Data | IC50 = 250 nM |
| Comparator Or Baseline | 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide; cellular IC50 = 6.26–6.48 µM |
| Quantified Difference | Target compound is ~25-fold more potent at the isolated enzyme level (250 nM vs. 6,260–6,480 nM); direct enzyme IC50 for the comparator is not available, representing a cross-study comparison. |
| Conditions | Inhibition of human recombinant AKR1C3-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol for the target compound; cellular viability assay in HCC827 and NCI-H358 lines for the comparator |
Why This Matters
The 25-fold potency advantage at the enzyme level makes this compound a more efficient and cost-effective starting point for AKR1C3-related drug discovery programs, requiring less material for in vitro assays compared to analogs with bulkier, non-chlorinated side chains.
- [1] BindingDB. (2013). BDBM50427623: 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide. Affinity Data: IC50 = 250 nM for human AKR1C3. View Source
